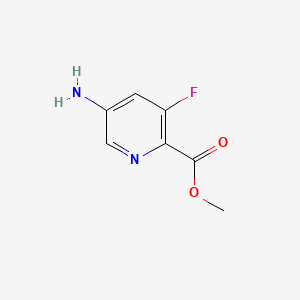

Methyl 5-amino-3-fluoropyridine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 5-amino-3-fluoropyridine-2-carboxylate” is a fluorinated pyridine compound . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Chemical Reactions Analysis

Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . Specific chemical reactions involving “Methyl 5-amino-3-fluoropyridine-2-carboxylate” were not found in the available resources.Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Pyridines

Methyl 5-amino-3-fluoropyridine-2-carboxylate can be used in the synthesis of fluorinated pyridines . Fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Local Radiotherapy of Cancer

Methods for the synthesis of F 18 substituted pyridines for local radiotherapy of cancer have been presented . This suggests that Methyl 5-amino-3-fluoropyridine-2-carboxylate could potentially be used in the development of new cancer treatments.

Synthesis of Biological Active Compounds

Fluoropyridines, which can be synthesized from Methyl 5-amino-3-fluoropyridine-2-carboxylate, are used in the development of various biologically active compounds . These compounds have potential applications in the medical and agricultural sectors .

Synthesis of Herbicides and Insecticides

Methyl 5-amino-3-fluoropyridine-2-carboxylate could potentially be used in the synthesis of some herbicides and insecticides . This is due to the unique properties of fluoropyridines, which can be synthesized from this compound .

Treatment of Organophosphorus Nerve-Agent Poisoning

2-Amino-3-methylpyridine, a compound similar to Methyl 5-amino-3-fluoropyridine-2-carboxylate, has been used for the synthesis of fluorine-containing pyridine aldoximes of potential use for the treatment of organophosphorus nerve-agent poisoning . This suggests that Methyl 5-amino-3-fluoropyridine-2-carboxylate could potentially be used in similar applications.

Synthesis of Thiophene Derivatives

Although not directly mentioned, Methyl 5-amino-3-fluoropyridine-2-carboxylate could potentially be used in the synthesis of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors , and have a prominent role in the advancement of organic semiconductors .

Direcciones Futuras

Fluoropyridines have found applications in the synthesis of pharmaceuticals and agrochemicals due to their favourable chemical and biological properties . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased . It is expected that many novel applications of fluoropyridines, including “Methyl 5-amino-3-fluoropyridine-2-carboxylate”, will be discovered in the future .

Mecanismo De Acción

Target of Action

Fluoropyridines, a class of compounds to which this molecule belongs, have been known to exhibit interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .

Mode of Action

Fluoropyridines, in general, are known for their reduced basicity and lower reactivity compared to their chlorinated and brominated analogues . This is due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Biochemical Pathways

Fluoropyridines are often used in the synthesis of biologically active compounds, suggesting they may interact with various biochemical pathways .

Result of Action

As a fluoropyridine, it is known to possess interesting physical, chemical, and biological properties , but the specific results of its action would depend on its interaction with its targets and the biochemical pathways it affects.

Action Environment

The presence of fluorine in the molecule could potentially influence its stability and reactivity .

Propiedades

IUPAC Name |

methyl 5-amino-3-fluoropyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-12-7(11)6-5(8)2-4(9)3-10-6/h2-3H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUNSULQZIZQLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[cyclohexane-1,1(5H)-[3H]oxazolo[4,3-a]isoquinolin]-3-one, 6,10b-dihydro-10b-hydroxy-8,9-dimet](/img/no-structure.png)

![Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B594444.png)